Prulifloxacin Achieves 90.8% vs 77.8% Ciprofloxacin Treatment Success in Complicated UTI: Direct Clinical Superiority
In a randomized, double-blind, double-dummy, controlled clinical trial enrolling 257 patients with complicated urinary tract infections, a 10-day regimen of prulifloxacin 600 mg once daily demonstrated significantly higher treatment success than ciprofloxacin 500 mg twice daily [1]. The primary efficacy parameter was eradication of infecting strains to below 10³ CFU/mL. At early follow-up, 90.8% of patients in the prulifloxacin group achieved successful treatment compared with 77.8% in the ciprofloxacin group, representing a 13.0 percentage-point absolute difference (p = 0.008) [2]. Positive clinical outcome was observed in 94.8% of prulifloxacin-treated patients and 93.3% of ciprofloxacin-treated patients [3]. Both regimens were well tolerated with comparable adverse event profiles and minimal treatment-related dropouts (two patients total across both groups) [4].
| Evidence Dimension | Treatment success rate at early follow-up in complicated UTI |
|---|---|
| Target Compound Data | 90.8% successful treatment (prulifloxacin 600 mg once daily × 10 days, n=127) |
| Comparator Or Baseline | 77.8% successful treatment (ciprofloxacin 500 mg twice daily × 10 days, n=130) |
| Quantified Difference | Absolute difference of 13.0 percentage points (p = 0.008) |
| Conditions | Randomized, double-blind, double-dummy controlled trial; 257 adults with complicated UTIs; primary endpoint: bacterial eradication <10³ CFU/mL |
Why This Matters
This direct clinical superiority in a randomized controlled trial provides procurement-level evidence that prulifloxacin delivers measurably higher treatment success than ciprofloxacin in complicated UTIs, directly impacting formulary decisions and therapeutic selection.
- [1] Carmignani G, et al. Prulifloxacin versus ciprofloxacin in the treatment of adults with complicated urinary tract infections. Urol Int. 2005;74(4):326-331. doi:10.1159/000084432. PMID: 15897698. View Source
- [2] Carmignani G, et al. Prulifloxacin versus ciprofloxacin in the treatment of adults with complicated urinary tract infections. Urol Int. 2005;74(4):326-331. doi:10.1159/000084432. PMID: 15897698. (Abstract: At early follow-up, successful treatment rate 90.8% vs 77.8%, p=0.008) View Source
- [3] Carmignani G, et al. Prulifloxacin versus ciprofloxacin in the treatment of adults with complicated urinary tract infections. Urol Int. 2005;74(4):326-331. doi:10.1159/000084432. PMID: 15897698. (Clinical outcome: 94.8% vs 93.3%) View Source
- [4] Carmignani G, et al. Prulifloxacin versus ciprofloxacin in the treatment of adults with complicated urinary tract infections. Urol Int. 2005;74(4):326-331. doi:10.1159/000084432. PMID: 15897698. (Safety and tolerability: both drugs well tolerated) View Source
